Product packaging for 3-(4-Bromophenyl)-6-chloropyridazine(Cat. No.:CAS No. 66548-50-3)

3-(4-Bromophenyl)-6-chloropyridazine

Cat. No.: B1276305
CAS No.: 66548-50-3
M. Wt: 269.52 g/mol
InChI Key: AIOVQWFBJVWQHC-UHFFFAOYSA-N
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Description

Advanced Synthetic Approaches

Modern synthetic chemistry continually seeks methods that are not only efficient but also environmentally benign. The synthesis of pyridazine derivatives has benefited significantly from such advanced approaches, including green chemistry methodologies and novel catalytic protocols.

Green Chemistry Methodologies for Pyridazine Derivatives

Green chemistry principles aim to reduce waste, minimize energy consumption, and use renewable resources. ekb.eg For pyridazine synthesis, this has led to the adoption of alternative energy sources like microwave and ultrasound irradiation. ekb.eg

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. thieme-connect.comgeorgiasouthern.edu This technique has been successfully applied to the synthesis of various pyridazine derivatives. nih.govmdpi.com For example, the cyclocondensation of 1,4-diketones with hydrazine can be performed under microwave irradiation to rapidly produce 3,4,6-trisubstituted pyridazines. thieme-connect.com This method allows for the efficient generation of a library of compounds, which is particularly valuable in medicinal chemistry research. thieme-connect.comnih.gov The optimization of microwave-assisted synthesis involves exploring various catalysts, bases, reaction times, and temperatures to maximize yield and purity. georgiasouthern.edu

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyridazine Derivatives
Reaction TypeMethodReaction TimeYieldReference
Multicomponent synthesis of 1-thiazolyl-pyridazinedionesMicrowave Irradiation2 minHigh/Efficient mdpi.com
Conventional HeatingSeveral hoursModerate mdpi.com
Synthesis of PyridazinonesMicrowave IrradiationFew minutes73-89% mdpi.com
Conventional HeatingHoursLower mdpi.com

Ultrasound irradiation, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This method is recognized for its efficiency, reduced reaction times, and environmental friendliness, often allowing reactions to be conducted in water or under solvent-free conditions. growingscience.comnih.gov The synthesis of pyridazinone derivatives under ultrasonic irradiation has been shown to be a facile and efficient pathway. growingscience.com Ultrasound promotes three-component condensation reactions, providing an eco-friendly route to various pyrrole (B145914) and pyridazine structures. growingscience.com This technique is a valuable alternative to conventional methods, aligning with the principles of green chemistry by reducing energy consumption and the use of hazardous solvents. researchgate.netnih.gov

Catalytic Synthesis Protocols

Catalytic methods are central to the efficient synthesis of complex molecules like 3-(4-Bromophenyl)-6-chloropyridazine. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are exceptionally well-suited for forming the carbon-carbon bond between the pyridazine core and the 4-bromophenyl group. mdpi.comnih.gov

This reaction typically involves the coupling of a halo-pyridazine (e.g., 3,6-dichloropyridazine) with an arylboronic acid (e.g., 4-bromophenylboronic acid) in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net The choice of catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], along with the appropriate solvent and base, is crucial for optimizing the reaction to achieve high yields. mdpi.com These catalytic protocols offer high functional group tolerance and are a cornerstone in the synthesis of a wide array of biaryl heterocyclic compounds. researchgate.net

Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment

Following synthesis, the unambiguous confirmation of the chemical structure and the assessment of purity are essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules. ¹H NMR provides information about the chemical environment of protons, their multiplicity, and their proximity to one another, confirming the arrangement of substituents on the pyridazine and phenyl rings. nih.govmdpi.com ¹³C NMR provides information on the carbon framework of the molecule. nih.govmdpi.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of specific functional groups within the molecule by detecting the vibrations of chemical bonds. nih.govmdpi.com

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which helps in confirming the elemental composition. mdpi.com

Chromatographic Techniques:

Thin Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. jocpr.com

Column Chromatography: This technique is widely used for the purification of the synthesized compound from unreacted starting materials, byproducts, and other impurities. google.com The crude product is passed through a stationary phase (commonly silica (B1680970) gel) with a mobile phase, separating components based on their differential adsorption.

Table 3: Common Analytical Techniques for Characterization of Pyridazine Derivatives
TechniquePurposeTypical Information ObtainedReference
¹H NMRStructural ElucidationChemical shift (δ), integration, and coupling constants (J) for protons. nih.govmdpi.commdpi.com
¹³C NMRStructural ElucidationChemical shifts for each unique carbon atom in the molecule. nih.govmdpi.commdpi.com
FT-IRFunctional Group IdentificationAbsorption bands corresponding to specific bond vibrations (e.g., C=N, C-Cl, C-Br, aromatic C-H). nih.govnih.gov
Mass Spectrometry (MS/HRMS)Molecular Weight and Formula ConfirmationMolecular ion peak (M+) corresponding to the molecular weight; fragmentation patterns. nih.govmdpi.com
Thin Layer Chromatography (TLC)Purity Assessment & Reaction MonitoringRetention factor (Rf) values; number of spots indicating mixture components. jocpr.com
Column ChromatographyPurificationSeparation of the target compound from impurities. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridazine and bromophenyl rings.

The two protons on the pyridazine ring would appear as two doublets, a result of coupling to each other.

The 4-bromophenyl group, being para-substituted, will also exhibit two doublets in the aromatic region, each integrating to two protons. The symmetry of the p-substituted ring leads to this characteristic AA'BB' spin system.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Signals for the four distinct carbon environments in the pyridazine ring are expected.

The 4-bromophenyl ring will show four distinct signals: one for the carbon attached to the pyridazine ring, one for the carbon bonded to the bromine atom, and two for the remaining four carbons which are equivalent in pairs due to symmetry.

The precise chemical shifts (δ) are influenced by the electronic effects of the chlorine, bromine, and nitrogen atoms within the molecule.

Table 1: Predicted NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H7.5 - 8.0DoubletPyridazine-H
¹H8.0 - 8.5DoubletPyridazine-H
¹H7.6 - 7.8DoubletBromophenyl-H (ortho to Br)
¹H7.8 - 8.0DoubletBromophenyl-H (ortho to Pyridazine)
¹³C115 - 160Singlet10 distinct aromatic carbons

Note: This table represents expected values based on typical ranges for similar structures.

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands corresponding to its structural features. mdpi.com

Key expected absorptions include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C and C=N Stretching: These vibrations result in a series of sharp bands in the 1600-1400 cm⁻¹ region, characteristic of the aromatic nature of both the pyridazine and phenyl rings.

C-Cl Stretching: The carbon-chlorine bond absorption is expected in the fingerprint region, generally between 800-600 cm⁻¹.

C-Br Stretching: The carbon-bromine bond absorption appears at lower frequencies, typically in the 600-500 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aromatic C=C and C=N Stretch1600 - 1400
C-Cl Stretch800 - 600
C-Br Stretch600 - 500

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can confirm its exact molecular formula (C₁₀H₆BrClN₂). mdpi.com

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of the molecular ion peak [M]⁺. This pattern arises from the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks:

[M]⁺: Corresponding to the molecule containing ⁷⁹Br and ³⁵Cl.

[M+2]⁺: A combination of molecules with (⁷⁹Br and ³⁷Cl) and (⁸¹Br and ³⁵Cl). This peak is the most intense in the cluster.

[M+4]⁺: Corresponding to the molecule containing ⁸¹Br and ³⁷Cl.

The relative intensities of these peaks provide a unique signature confirming the presence of one bromine and one chlorine atom. Fragmentation patterns observed in the spectrum can also offer further structural information.

Table 3: Predicted Molecular Ion Peaks for this compound

Ion Isotopic Composition Calculated m/z
[M]⁺C₁₀H₆⁷⁹Br³⁵ClN₂283.94
[M+2]⁺C₁₀H₆⁸¹Br³⁵ClN₂ / C₁₀H₆⁷⁹Br³⁷ClN₂285.94
[M+4]⁺C₁₀H₆⁸¹Br³⁷ClN₂287.94

Note: m/z values are based on the most abundant isotopes of C, H, and N.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, or other impurities. rasayanjournal.co.in A reverse-phase HPLC method is commonly employed for the analysis of organic molecules like this compound.

A typical HPLC setup for purity evaluation would involve:

Stationary Phase: A nonpolar column, such as a C18 (octadecylsilyl) column.

Mobile Phase: A polar solvent system, often a gradient mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (B52724) or methanol. rjptonline.org

Detection: A UV detector is suitable, as the aromatic rings in the molecule will absorb UV light. The detection wavelength would be set to a λ_max of the compound to ensure high sensitivity.

The purity of the sample is determined by integrating the area of the peak corresponding to the title compound and comparing it to the total area of all peaks in the chromatogram. This method provides a quantitative measure of purity, which is critical for chemical standards and pharmaceutical applications. rasayanjournal.co.in

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsion angles within the molecule. growingscience.com

The analysis would confirm:

The planarity of the pyridazine and phenyl rings.

The dihedral angle between the two aromatic rings.

Intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, which govern the packing of molecules in the solid state. growingscience.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6BrClN2 B1276305 3-(4-Bromophenyl)-6-chloropyridazine CAS No. 66548-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)-6-chloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOVQWFBJVWQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423335
Record name 3-(4-bromophenyl)-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66548-50-3
Record name 3-(4-bromophenyl)-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Transformations of 3 4 Bromophenyl 6 Chloropyridazine

Reactivity of the 4-Bromophenyl Substituent

The carbon-bromine bond on the phenyl group of 3-(4-Bromophenyl)-6-chloropyridazine is a key site for synthetic modification, primarily through transition metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse range of complex molecules. Direct nucleophilic displacement of the bromine atom, in contrast, is generally not a favored pathway.

The bromine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the selective formation of new bonds at this position, making the 4-bromophenyl group a versatile synthetic handle.

The Suzuki–Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds, such as boronic acids or esters. libretexts.orgnih.gov This reaction is widely used for creating biaryl structures, which are prevalent in pharmaceuticals and materials science. libretexts.org The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the final product and regenerate the catalyst.

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented, research on the closely related compound 5-(4-bromophenyl)-4,6-dichloropyrimidine provides valuable insight into the expected reactivity. In these studies, the 4-bromophenyl group was successfully coupled with various arylboronic acids using a palladium catalyst. Good yields were achieved by optimizing the choice of base and solvent. mdpi.com

Table 1. Representative Conditions for Suzuki-Miyaura Coupling of an Analogous Compound*
Arylboronic Acid PartnerCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8060
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8075
4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8068
3-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8055

*Data derived from the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine. mdpi.com

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool for synthesizing arylamines, which are important intermediates in drug discovery and materials science. wikipedia.orglibretexts.org The reaction's success relies on the use of specialized, bulky, electron-rich phosphine (B1218219) ligands that facilitate the key steps of the catalytic cycle, particularly the reductive elimination that forms the C-N bond. wikipedia.orglibretexts.org A variety of palladium precatalysts, ligands, and bases can be employed, and their selection is crucial for achieving high yields. libretexts.orgnih.gov

Table 2. Representative Reaction Components for Buchwald-Hartwig Amination of Aryl Bromides
ComponentExamplesGeneral Role
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst.
Phosphine LigandXPhos, t-BuXPhos, BINAPStabilizes the palladium center and promotes catalytic activity. wikipedia.orgnih.gov
BaseNaOt-Bu, K₃PO₄, Cs₂CO₃Deprotonates the amine to form the active nucleophile. libretexts.org
SolventToluene, 1,4-Dioxane, THFProvides the medium for the reaction.

The Sonogashira coupling reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and requires a copper(I) co-catalyst, along with an amine base that also often serves as the solvent. wikipedia.orglibretexts.org The Sonogashira reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orgnih.gov The mechanism involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. libretexts.org

Table 3. Typical Conditions for Sonogashira Coupling of Aryl Bromides
ComponentTypical ReagentsPurpose
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂Main catalyst for the cross-coupling cycle.
Copper(I) Co-catalystCuIActivates the alkyne for transmetalation. libretexts.org
Base/SolventTriethylamine, DiethylamineActs as a base to neutralize the HX byproduct and can serve as the solvent. wikipedia.org
Co-SolventTHF, DMFUsed to improve solubility of reagents.

In addition to the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, several other cross-coupling methods can be applied to aryl bromides like the 4-bromophenyl group. These reactions differ primarily in the type of organometallic reagent used for the transmetalation step.

Kumada Coupling: This was one of the first transition-metal-catalyzed cross-coupling reactions developed, utilizing organomagnesium reagents (Grignard reagents). organic-chemistry.orgwikipedia.org It is typically catalyzed by nickel or palladium complexes. nrochemistry.com A major limitation is the high reactivity of Grignard reagents, which restricts the functional group tolerance of the reaction. wikipedia.orgnrochemistry.com

Negishi Coupling: The Negishi coupling employs organozinc reagents, which are generally more tolerant of functional groups than Grignard reagents. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by nickel or palladium and is known for its broad scope, allowing for the formation of bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.org

Stille Coupling: This reaction uses organotin (stannane) reagents. nrochemistry.comorganic-chemistry.org A key advantage of the Stille coupling is the stability and tolerance of organostannanes to a wide variety of functional groups, moisture, and air. nrochemistry.comlibretexts.org However, a significant drawback is the toxicity of the tin reagents and the difficulty in removing tin-containing byproducts from the reaction products. nrochemistry.comorganic-chemistry.org

Table 4. Comparison of Kumada, Negishi, and Stille Couplings for Aryl Bromides
Coupling ReactionOrganometallic Reagent (R-M)Typical CatalystKey AdvantagesKey Disadvantages
KumadaOrganomagnesium (Grignard)Ni or Pd complexesHigh reactivity of organometallic reagent. organic-chemistry.orgLow functional group tolerance. wikipedia.orgnrochemistry.com
NegishiOrganozincNi or Pd complexesBroad scope, good functional group tolerance. wikipedia.orgorganic-chemistry.orgOrganozinc reagents can be sensitive to air and moisture.
StilleOrganotin (Stannane)Pd complexesExcellent functional group tolerance; stable reagents. organic-chemistry.orglibretexts.orgToxicity of tin compounds; difficult purification. nrochemistry.com

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the 4-bromophenyl ring is generally an unfavorable reaction pathway. quora.com Unlike the chlorine atom on the electron-deficient pyridazine (B1198779) ring, the bromine is attached to a relatively electron-rich phenyl ring. For an SNAr reaction to proceed, a nucleophile must attack the carbon bearing the halogen, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

This process is energetically costly because it temporarily disrupts the aromaticity of the ring and places a negative charge on the carbon atoms. libretexts.org The reaction becomes feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) at positions ortho or para to the leaving group. libretexts.org These groups can stabilize the negative charge of the Meisenheimer complex through resonance. Since the 4-bromophenyl substituent in this compound lacks such activating groups, the energy barrier for nucleophilic attack is very high, making transition metal-catalyzed cross-coupling the dominant and preferred mode of reactivity at this position. libretexts.orglibretexts.org

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

The presence of a bromine atom on the phenyl ring of this compound allows for the selective formation of organometallic reagents. This selectivity is primarily dictated by the greater reactivity of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond in metal-halogen exchange reactions.

Grignard Reagent Formation: The preparation of a Grignard reagent from this compound would typically involve the reaction with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). The oxidative addition of magnesium to the C-Br bond is favored, leading to the formation of the corresponding arylmagnesium bromide. The less reactive C-Cl bond on the pyridazine ring generally remains intact under standard Grignard formation conditions.

Organolithium Reagent Formation: Similarly, organolithium reagents can be generated through lithium-halogen exchange. This reaction is typically carried out at low temperatures (e.g., -78 °C) using an alkyllithium reagent such as n-butyllithium. The exchange occurs preferentially at the more reactive C-Br bond. The resulting aryllithium species is a potent nucleophile and can be used in a wide array of subsequent reactions.

The selective formation of these organometallic intermediates is a cornerstone of their synthetic utility, enabling the introduction of a wide range of electrophiles at the 4-position of the phenyl ring while preserving the chloro-substituted pyridazine core for further functionalization.

Table 1: Predicted Reaction Conditions for Organometallic Reagent Formation
Organometallic ReagentTypical ReagentsSolventAnticipated Reaction ConditionsProduct
Grignard ReagentMg (turnings)THF, Diethyl etherRoom temperature to reflux(4-(6-chloropyridazin-3-yl)phenyl)magnesium bromide
Organolithium Reagentn-BuLi, s-BuLi, or t-BuLiTHF, Diethyl ether-78 °C to 0 °C3-(4-lithiophenyl)-6-chloropyridazine

Dual Reactivity and Cascade Reactions Involving Both Substituents

The distinct reactivity profiles of the bromine and chlorine atoms in this compound open up avenues for sequential, one-pot functionalization, leading to the efficient construction of highly substituted pyridazine derivatives.

Synergistic Effects of Bromine and Chlorine on Reactivity

The differential reactivity of the C-Br and C-Cl bonds is the key to the synergistic utility of this compound. In palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, the C-Br bond is significantly more reactive than the C-Cl bond. This allows for selective coupling at the brominated position while leaving the chloro substituent available for a subsequent, different coupling reaction under more forcing conditions. This chemoselectivity provides a powerful tool for the controlled, stepwise introduction of different substituents.

Tandem Reactions and One-Pot Syntheses

The ability to perform sequential reactions in a single reaction vessel, known as tandem or one-pot syntheses, is a highly desirable feature in modern organic synthesis as it improves efficiency and reduces waste. This compound is an ideal substrate for such strategies.

A typical one-pot, two-step cross-coupling sequence could involve an initial Suzuki coupling at the C-Br bond with an arylboronic acid at a lower temperature, followed by the addition of a second, different arylboronic acid and an increase in temperature or a change in catalyst/ligand to facilitate coupling at the C-Cl bond.

For instance, a tandem Suzuki-Stille reaction could be envisioned. The initial, milder Suzuki coupling would occur at the C-Br bond. Subsequently, without isolation of the intermediate, a stannane (B1208499) reagent could be introduced under conditions suitable for coupling at the less reactive C-Cl bond.

Table 2: Hypothetical Tandem Cross-Coupling Reaction Sequence
StepReaction TypeReagentsCatalyst/LigandTypical ConditionsIntermediate/Product
1Suzuki CouplingArylboronic acid (Ar1B(OH)2), Base (e.g., Na2CO3)Pd(PPh3)4Toluene/H2O, 80 °C3-(4-Aryl1-phenyl)-6-chloropyridazine
2Suzuki CouplingArylboronic acid (Ar2B(OH)2), Stronger Base (e.g., K3PO4)PdCl2(dppf)Dioxane, 100-120 °C3-(4-Aryl1-phenyl)-6-aryl2-pyridazine

Derivatization Strategies for Structural Diversity and Advanced Scaffold Development

Systematic Functionalization of the Pyridazine (B1198779) Moiety

The chlorine atom at the 6-position of the pyridazine ring is a key handle for derivatization, being susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to diverse libraries of compounds.

One of the most common modifications involves the reaction of 3-(4-Bromophenyl)-6-chloropyridazine with various amines, leading to the corresponding 6-amino-pyridazine derivatives. These reactions are typically carried out in the presence of a base and a suitable solvent. For instance, reaction with ammonia (B1221849) or primary and secondary amines can furnish a range of N-substituted analogues.

Another important functionalization is the introduction of oxygen and sulfur nucleophiles. Alkoxides and phenoxides can displace the chloride to form ether linkages, while thiols and thiolates can be used to introduce thioether moieties. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity.

The following table summarizes representative examples of nucleophilic substitution reactions at the 6-position of the pyridazine ring.

NucleophileReagentProductReference
AmmoniaNH33-(4-Bromophenyl)-6-aminopyridazine google.com
PiperidinePiperidine3-(4-Bromophenyl)-6-(piperidin-1-yl)pyridazine nih.gov
4-Aminophenol4-Aminophenol4-((6-(4-Bromophenyl)pyridazin-3-yl)oxy)aniline nih.gov

Directed Modifications on the 4-Bromophenyl Group

The bromine atom on the phenyl ring provides another strategic point for diversification, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. mdpi.com This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a variety of boronic acids or their esters.

The table below illustrates the versatility of the Suzuki-Miyaura coupling for the derivatization of the 4-bromophenyl group.

Boronic Acid/EsterCatalyst/BaseProductReference
Phenylboronic acidPd(PPh3)4 / K3PO43-(Biphenyl-4-yl)-6-chloropyridazine mdpi.com
4-Methylphenylboronic acidPd(PPh3)4 / Na2CO36-Chloro-3-(4'-methylbiphenyl-4-yl)pyridazine researchgate.net
Pyridine-3-boronic acidPd(OAc)2 / PPh36-Chloro-3-(4-(pyridin-3-yl)phenyl)pyridazine researchgate.net

Construction of Fused and Spiro Pyridazine Systems

To explore novel chemical space and generate more rigid and three-dimensional structures, this compound can be utilized as a precursor for the synthesis of fused and spirocyclic pyridazine systems. These advanced scaffolds can lead to compounds with improved target engagement and selectivity.

Fused heterocyclic systems can be constructed by reacting the chloropyridazine with bifunctional nucleophiles. For example, reaction with hydrazine (B178648) can lead to the formation of a triazolopyridazine ring system. nih.gov Similarly, reaction with α-amino ketones or related synthons can be employed to construct imidazopyridazine scaffolds. nih.gov These fused systems often exhibit distinct biological activities compared to their monocyclic precursors.

Spirocyclic systems, characterized by a single atom being part of two rings, can also be accessed from pyridazine derivatives. Although direct synthesis from this compound is less commonly reported, related pyridazinone structures can be precursors to spiro compounds through multi-step synthetic sequences. mdpi.com

The following table provides examples of the construction of fused ring systems from chloropyridazine precursors.

Reaction TypeReagent(s)Resulting Fused SystemReference
CyclocondensationHydrazine hydrate nih.govresearchgate.netresearchgate.netTriazolo[4,3-b]pyridazine nih.gov
Cyclocondensation2-AminoethanolImidazo[1,2-b]pyridazine researchgate.net

Design Principles for Lead Compound Optimization through Chemical Modifications

The derivatization of this compound in the context of drug discovery is guided by several key design principles aimed at optimizing a lead compound's properties.

Structure-Activity Relationship (SAR) Studies: A primary goal of derivatization is to systematically explore the SAR. researchgate.net By introducing a variety of substituents at both the pyridazine and the phenyl rings, researchers can identify which structural features are essential for biological activity and which can be modified to improve potency and selectivity. For example, the electronic nature (electron-donating or -withdrawing) and steric bulk of the substituents can have a profound impact on target binding. nih.gov

Bioisosteric Replacement: This principle involves the substitution of a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. nih.gov For instance, a phenyl ring might be replaced with a bioisosteric heterocycle to enhance solubility or reduce metabolic liability. Similarly, a chlorine atom could be replaced with a trifluoromethyl group to alter lipophilicity and metabolic stability.

Improving Physicochemical Properties: Chemical modifications are often undertaken to enhance drug-like properties such as solubility, permeability, and metabolic stability. For example, the introduction of polar functional groups can increase aqueous solubility, which is often a desirable trait for oral bioavailability. Conversely, masking or removing metabolically labile sites can increase the compound's half-life in the body.

Scaffold Hopping and Introduction of Novel Architectures: Moving beyond simple functional group modifications, the construction of fused and spiro systems represents a form of scaffold hopping. This strategy aims to identify novel core structures with improved properties or different intellectual property profiles while retaining the key pharmacophoric elements of the original lead compound. These more complex and rigid structures can offer better pre-organization for binding to a biological target, potentially leading to higher affinity and selectivity.

By applying these design principles, medicinal chemists can rationally guide the derivatization of the this compound scaffold to develop optimized drug candidates.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Characterization of Molecular Geometry and Electronic Structure

Comprehensive studies employing computational methods to define the molecular and electronic properties of 3-(4-Bromophenyl)-6-chloropyridazine are not found in the existing literature.

Density Functional Theory (DFT) Calculations for Ground State Properties

No published research could be located that specifically details Density Functional Theory (DFT) calculations to determine the ground state properties of this compound. Such calculations would typically provide insights into the optimized molecular geometry, bond lengths, bond angles, and electronic properties like orbital energies (HOMO-LUMO gap) and molecular electrostatic potential maps. While DFT studies have been conducted on other pyridazine (B1198779) and bromophenyl derivatives, this specific combination has not been the subject of such a detailed theoretical analysis in available reports.

Ab Initio Methods for High-Accuracy Predictions

Similarly, there is no evidence of high-accuracy ab initio computational studies for this compound. These methods, which are computationally more intensive than DFT, are used to achieve a higher level of theoretical accuracy for molecular properties, but their application to this compound has not been documented.

Conformer Analysis and Torsional Potential Energy Surfaces

The rotational barrier around the single bond connecting the bromophenyl and chloropyridazine rings is a key conformational feature. However, no studies detailing a conformer analysis or the calculation of the torsional potential energy surface for this compound were identified. This type of analysis is crucial for understanding the molecule's flexibility and its preferred spatial arrangement, which influences its interaction with biological targets or its packing in a crystal lattice.

Mechanistic Studies of Chemical Reactions

The application of computational chemistry to understand the reaction mechanisms involving this compound is also an unexplored area in the available scientific literature.

Transition State Characterization and Reaction Pathway Elucidation

No computational studies have been published that characterize the transition states or elucidate the reaction pathways for chemical transformations involving this compound. Such research is fundamental to understanding how the molecule is synthesized or how it might react with other chemical species, for instance, in nucleophilic aromatic substitution reactions at the chlorinated pyridazine ring.

Reaction Energetics and Kinetic Predictions

In the absence of mechanistic studies, there are consequently no available data on the reaction energetics or kinetic predictions for reactions involving this compound. Computational determination of activation energies and reaction rate constants would provide a deeper understanding of its reactivity profile.

Solvent Effects on Reactivity (Continuum and Explicit Solvation Models)

The chemical reactivity and physical properties of a molecule like this compound can be significantly influenced by its solvent environment. Computational chemistry models this influence through two primary approaches: continuum and explicit solvation models. arxiv.org

Continuum models, also known as implicit models, treat the solvent as a continuous, homogeneous, and isotropic medium with a defined dielectric constant, rather than modeling individual solvent molecules. arxiv.orgyoutube.com This approach creates a "cavity" in the dielectric continuum that represents the solute molecule. youtube.comresearchgate.net The solute's electric field polarizes the surrounding solvent medium, and the resulting interaction is calculated using principles of classical electrostatics, such as the Poisson equation. researchgate.net A prominent example is the Polarizable Continuum Model (PCM), which has several variants like the Integral Equation Formalism PCM (IEFPCM). mdpi.comresearchgate.net Another widely used model is the SMD (Solvation Model based on Density), which is a universal solvation model that can be applied to any solvent for which the bulk dielectric constant and atomic surface tensions are known. mdpi.com In studies of related heterocyclic compounds like (4-bromophenyl)-4,6-dichloropyrimidine, the solvent effect of water has been simulated using the PCM model with the SMD parameter set to understand electronic characteristics and reactivity. mdpi.com These models are computationally efficient and effective for calculating the free energy of solvation. youtube.com

Explicit solvation models offer a more detailed, atomistic representation by surrounding the solute molecule with a number of individual, explicitly modeled solvent molecules. arxiv.org This method allows for the direct simulation of specific short-range interactions, such as hydrogen bonding, which are averaged out in continuum models. youtube.com While providing a higher level of detail, explicit models are significantly more computationally expensive due to the large number of atoms involved and the need for extensive statistical sampling of the solvent's phase space. arxiv.orgresearchgate.net Often, a hybrid "cluster-continuum" model is employed, where a few key solvent molecules are treated explicitly to account for specific interactions, while the bulk solvent is still represented by a continuum. researchgate.net

Table 1: Comparison of Solvation Models

FeatureContinuum (Implicit) Solvation ModelsExplicit Solvation Models
Solvent Representation Homogeneous dielectric medium. arxiv.orgIndividual solvent molecules. arxiv.org
Computational Cost Low to moderate. arxiv.orgVery high. arxiv.org
Key Advantage Efficiency; good for thermodynamic properties like solvation free energy. youtube.comHigh detail; accurately models specific solute-solvent interactions (e.g., hydrogen bonds). youtube.com
Key Limitation Loses molecular-level detail and cannot model specific interactions accurately. researchgate.netRequires extensive sampling and is computationally intensive. researchgate.net
Common Examples PCM, IEFPCM, SMD, COSMO. mdpi.comresearchgate.netMolecular Dynamics or Monte Carlo simulations with a "box" of solvent molecules.

In Silico Approaches for Structure-Based and Ligand-Based Researchsigmaaldrich.comactascientific.com

In silico methods are fundamental in modern drug discovery and materials science for investigating compounds like this compound. These computational techniques are broadly categorized into structure-based and ligand-based approaches, which are used to predict molecular interactions, properties, and activities, thereby guiding experimental research. actascientific.comnih.gov

Molecular docking is a premier computational tool used to predict the preferred orientation of a ligand when bound to a specific receptor, typically a protein. amazonaws.comresearchgate.net The process involves sampling various conformations of the ligand within the active site of the target protein and using a scoring function to estimate the binding affinity for each pose. researchgate.net This technique is crucial for identifying potential biological targets for compounds like this compound and understanding the molecular basis of their potential activity.

For instance, in studies of related chloropyridazine hybrids, molecular docking has been employed to investigate their inhibitory potential against targets like poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. nih.gov Similarly, various pyrazole (B372694) and pyridine-containing heterocyclic compounds have been docked against proteins from disease-producing pathogens to assess their potential as antimicrobial agents. amazonaws.com The docking process typically involves preparing the ligand and protein structures, defining a "grid box" that encompasses the active site, and running the docking algorithm to generate and rank binding poses based on calculated binding energies. amazonaws.com

Table 2: Example Protein Targets for Pyridazine-like Scaffolds in Docking Studies

Target ProteinPDB IDAssociated Disease/Function
Poly (ADP-ribose) polymerase-1 (PARP-1)6NTUCancer, DNA Repair. nih.gov
SARS-CoV-2 Main Protease (Mpro)6LU7COVID-19. mdpi.com
Acetylcholinesterase (AChE)Not SpecifiedAlzheimer's Disease. dergipark.org.tr
p38-α Mitogen-Activated Protein Kinase (MAPK)Not SpecifiedInflammatory Diseases. youtube.com
Phosphatidylinositol 3-kinases (PI3Ks)Not SpecifiedCancer. mdpi.com

For related heterocyclic scaffolds, MD simulations have been used to confirm the stability of the best-docked poses within a protein's active site. mdpi.com By analyzing metrics such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over the simulation period, researchers can assess whether the ligand remains stably bound or if the initial docked conformation is transient. nih.gov These simulations provide a more realistic and dynamic picture of the molecular interactions compared to the static view offered by docking. nih.gov

Table 3: Key Insights from Molecular Dynamics (MD) Simulations

Analysis TypeInformation Gained
Root-Mean-Square Deviation (RMSD) Assesses the stability of the ligand-protein complex over time.
Root-Mean-Square Fluctuation (RMSF) Identifies flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis Determines the stability and persistence of specific hydrogen bonds predicted by docking.
Binding Free Energy Calculation (e.g., MM-PBSA/GBSA) Provides a more accurate estimation of binding affinity by considering entropic and solvation effects. nih.gov
Conformational Sampling Explores different conformations of the ligand and protein that are accessible at a given temperature.

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based drug design approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This method does not require knowledge of the 3D structure of the biological target. Instead, it relies on calculating molecular descriptors that quantify various physicochemical properties of the molecules.

For classes of compounds related to this compound, such as pyridazin-3-one derivatives, 3D-QSAR studies have been successfully applied. actascientific.com In these studies, molecular descriptors representing steric, electrostatic, and hydrophobic fields are correlated with the observed biological activity (e.g., inhibitory concentration). actascientific.com The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. actascientific.comfrontiersin.org The models are validated statistically to ensure their predictive power. frontiersin.org

Table 4: Common Molecular Descriptors in QSAR Studies

Descriptor ClassExamplesProperty Represented
Electronic Dipole moment, partial charges, HOMO/LUMO energiesElectron distribution and reactivity. mdpi.com
Steric Molecular weight, volume, surface area, shape indicesSize and shape of the molecule. actascientific.com
Hydrophobic LogP (octanol-water partition coefficient)Lipophilicity and ability to cross cell membranes.
Topological Connectivity indices, Wiener indexAtomic connectivity and branching.
Hydrogen Bonding Number of H-bond donors and acceptorsPotential for specific interactions. actascientific.com

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally. Virtual screening can be either structure-based, using molecular docking to screen libraries against a target's 3D structure, or ligand-based, using a known active compound or a pharmacophore model as a template to find similar molecules. nih.govnih.gov

The design of the compound library is a critical first step. drugdesign.org Libraries can be diverse, aiming to cover a broad chemical space, or focused, containing compounds with features known to be favorable for a particular target class. drugdesign.org For a scaffold like this compound, a focused library could be designed by enumerating various substituents at different positions on the pyridazine and phenyl rings. drugdesign.org Ligand-based methods, such as pharmacophore modeling, are particularly useful in library design. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings) necessary for biological activity. youtube.com Studies on pyridazin-3-ones, for example, have generated five-point pharmacophore models that can be used as a 3D query to screen databases for new potential inhibitors. actascientific.comyoutube.com

Table 5: Comparison of Virtual Screening Approaches

ApproachBasisRequirementsUse Case Example
Structure-Based Virtual Screening Docking and scoring of compounds into a target's binding site. nih.gov3D structure of the target protein. nih.govScreening a chemical library against the active site of the p38-α MAPK enzyme. youtube.com
Ligand-Based Virtual Screening Similarity search based on a known active ligand or a pharmacophore model. actascientific.comAt least one known active compound. actascientific.comUsing a pharmacophore derived from active pyridopyridazin-6-ones to find new potential inhibitors. youtube.com

Advanced Applications of 3 4 Bromophenyl 6 Chloropyridazine and Its Derivatives in Applied Chemistry

Role as Versatile Building Blocks in Complex Organic Synthesis

The structural framework of 3-(4-bromophenyl)-6-chloropyridazine serves as a robust scaffold in synthetic organic chemistry. The presence of two distinct carbon-halogen bonds provides orthogonal reactivity, allowing for selective and stepwise modifications through various cross-coupling reactions. uni-muenchen.de This capability is crucial for the efficient assembly of complex target molecules, making it an important intermediate for medicinal and agricultural chemistry. google.com

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, its potential as a precursor is significant. The synthesis of complex natural products often relies on the use of well-defined, functionalized building blocks to construct the core structure. ed.ac.uk Heterocyclic compounds are integral components of numerous natural products, and the pyridazine (B1198779) core offers a unique nitrogen-containing scaffold.

Synthetic strategies could involve using the this compound molecule as a starting point. For instance, the chlorine atom on the pyridazine ring can be selectively displaced or used in a cross-coupling reaction, followed by a different coupling reaction at the bromophenyl moiety. This stepwise functionalization allows for the controlled introduction of various substituents, enabling the construction of the intricate and highly substituted systems characteristic of many natural products. The ability to build molecular complexity from a readily available starting material is a cornerstone of modern synthetic chemistry. ed.ac.uk

The pyridazine nucleus is a well-established pharmacophore in the agrochemical industry, with numerous derivatives exhibiting potent biological activities, including fungicidal and herbicidal properties. google.comgoogle.com The development of new herbicides is critical for managing weed resistance and ensuring crop yields. mdpi.com Compounds are often sought that target specific biological pathways in plants, such as amino acid synthesis or fatty acid biosynthesis. nih.gov

This compound is an ideal intermediate for developing novel agrochemicals. The chloro and bromo groups act as synthetic handles for introducing diverse functional groups through reactions like Suzuki or Sonogashira couplings. acs.orgmdpi.com This allows chemists to generate large libraries of derivative compounds, which can then be screened for herbicidal activity. By modifying the substituents on the pyridazine and phenyl rings, it is possible to fine-tune the molecule's efficacy, selectivity, and environmental profile. mdpi.com

Below is a table illustrating potential modifications to the parent compound for agrochemical research.

Parent Compound Modification Site Reaction Type Introduced Group (Example) Potential Agrochemical Target
This compoundC6-Cl (Pyridazine ring)Nucleophilic Aromatic Substitution-OR, -SR, -NR₂Fungal respiration, Photosynthesis
This compoundC4-Br (Phenyl ring)Suzuki CouplingAryl, HeteroarylAmino Acid Biosynthesis (e.g., EPSPS)
This compoundC4-Br (Phenyl ring)Buchwald-Hartwig Amination-NHR, -NR₂Acetolactate Synthase (ALS)
This compoundC6-Cl (Pyridazine ring)Heck ReactionAlkenylCellulose Biosynthesis

Ligand Design for Catalysis and Coordination Chemistry

The pyridazine scaffold contains two adjacent nitrogen atoms, which possess lone pairs of electrons capable of coordinating to metal centers. This structural feature makes pyridazine derivatives, including this compound, attractive candidates for the design of bidentate ligands used in catalysis and coordination chemistry. pressbooks.pub

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr The efficiency and selectivity of these reactions are heavily dependent on the nature of the ligand coordinated to the metal catalyst. Ligands derived from this compound can be synthesized by replacing the chlorine atom with phosphine (B1218219), amine, or other coordinating groups.

These tailored ligands can stabilize the metal center and modulate its reactivity. For example, palladium complexes bearing such ligands could be employed in Suzuki-Miyaura, Heck, and Sonogashira reactions. acs.orgnih.gov The electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing groups at the bromophenyl ring, thereby influencing the catalytic cycle.

The table below summarizes key metal-catalyzed reactions where pyridazine-based ligands could be applied.

Reaction Name Metal Catalyst Bond Formed Typical Substrates
Suzuki-Miyaura CouplingPalladium (Pd)C-C (Aryl-Aryl)Aryl Halides, Boronic Acids
Heck ReactionPalladium (Pd)C-C (Aryl-Alkenyl)Aryl Halides, Alkenes
Sonogashira CouplingPalladium (Pd) / Copper (Cu)C-C (Aryl-Alkynyl)Aryl Halides, Terminal Alkynes
Buchwald-Hartwig AminationPalladium (Pd)C-N (Aryl-Amine)Aryl Halides, Amines
C-H ActivationRhodium (Rh), Ruthenium (Ru)C-C, C-HeteroatomC-H bonds, Coupling Partners

Chelation is the process by which a polydentate ligand binds to a central metal ion at two or more points, forming a stable ring structure known as a chelate. pressbooks.pub The two adjacent nitrogen atoms of the pyridazine ring in this compound and its derivatives can act as a bidentate chelating agent for a wide range of transition metals.

The study of these coordination complexes is fundamental to understanding their potential applications. The stability, geometry, and electronic properties of the metal complexes depend on the nature of the metal ion and the steric and electronic characteristics of the pyridazine ligand. These complexes can be studied for their catalytic activity, magnetic properties, or photophysical behavior.

Metal Ion Typical Oxidation State Potential Coordination Geometry Potential Application Area
Palladium (Pd)+2Square PlanarCatalysis
Platinum (Pt)+2, +4Square Planar, OctahedralAnticancer Agents, Materials
Rhodium (Rh)+1, +3Square Planar, OctahedralCatalysis (e.g., Hydroformylation)
Ruthenium (Ru)+2, +3OctahedralPhotovoltaics, Catalysis
Copper (Cu)+1, +2Tetrahedral, Square PlanarCatalysis, Bioinorganic Chemistry
Iron (Fe)+2, +3OctahedralSpin-Crossover Materials

Development in Materials Science

Functional organic materials are at the forefront of research in electronics, photonics, and sensor technology. Aryl-substituted N-heterocycles are common structural motifs in materials designed for applications such as Organic Light-Emitting Diodes (OLEDs). bldpharm.com The this compound scaffold provides a platform for the synthesis of novel materials with tailored electronic and photophysical properties.

The conjugated π-system, which extends across the phenyl and pyridazine rings, can be further elongated through cross-coupling reactions at the bromo- and chloro- positions. For example, Suzuki coupling can be used to attach other aromatic or heteroaromatic units, creating larger, more complex conjugated systems. These extended π-systems are essential for charge transport and light emission in organic electronic devices. By carefully selecting the substituents, chemists can control the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its color of emission and charge-injection properties for potential use in OLEDs and other organic electronics. mdpi.com

Precursors for Organic Electronic and Optical Materials

The electron-accepting nature of the pyridazine ring makes this compound an excellent starting material for the synthesis of donor-acceptor (D-A) type molecules, which are crucial components in organic light-emitting diodes (OLEDs). The chlorine atom at the 6-position is a prime site for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of various electron-donating moieties.

Research has shown that pyridazine-based D-A molecules can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light in OLEDs. By strategically coupling electron-donating groups to the pyridazine core of molecules derived from this compound, it is possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning is essential for achieving a small energy gap between the singlet and triplet excited states, a prerequisite for efficient TADF.

For instance, the 6-chloro position can be functionalized through Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce donor groups like carbazole, phenoxazine, or acridine (B1665455) derivatives. The resulting compounds possess intramolecular charge-transfer characteristics, which are fundamental to their optical and electronic properties. The photophysical properties of such derivatives are highly dependent on the nature of the donor group and the solvent polarity.

Derivative TypeDonor MoietySynthetic MethodKey Photophysical PropertyPotential Application
Donor-AcceptorCarbazoleSuzuki-Miyaura CouplingThermally Activated Delayed Fluorescence (TADF)OLED Emitter
Donor-AcceptorPhenoxazineBuchwald-Hartwig AminationSolvent-dependent emission (solvatochromism)Fluorescent Probe
Donor-AcceptorAcridineNucleophilic Aromatic SubstitutionSmall singlet-triplet energy splittingOLED Emitter

Components in Polymer Chemistry

In the realm of polymer chemistry, this compound serves as a valuable monomer or a precursor to monomers for the synthesis of advanced functional polymers. The presence of two reactive sites—the chloro group on the pyridazine ring and the bromo group on the phenyl ring—allows for its incorporation into polymer backbones through various polymerization techniques, most notably palladium-catalyzed cross-coupling reactions like Suzuki or Stille polymerization.

Conjugated polymers containing the electron-deficient pyridazine unit are of significant interest for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The incorporation of the pyridazine moiety can lower the LUMO energy level of the polymer, which is beneficial for electron transport and can improve the power conversion efficiency of OPV devices.

For example, this compound can be envisioned as a comonomer in a polymerization reaction with a bis(boronic acid) or bis(stannane) derivative of an electron-rich unit, such as thiophene (B33073) or fluorene. The resulting donor-acceptor copolymer would exhibit a tailored bandgap and desirable electronic properties for photovoltaic applications. The properties of such polymers, including their molecular weight, solubility, and film-forming capabilities, can be further tuned by modifying the side chains on the comonomer.

Polymer TypeComonomerPolymerization MethodKey PropertyPotential Application
Donor-Acceptor CopolymerThiophene bis(boronic acid)Suzuki PolycondensationLow BandgapOrganic Solar Cells
Conjugated PolymerDistannylfluoreneStille PolycondensationGood Electron MobilityOrganic Transistors
Functionalized Polymer-Post-polymerization modificationTunable OptoelectronicsSmart Materials

Applications in Supramolecular Chemistry

The nitrogen atoms of the pyridazine ring in this compound and its derivatives can act as ligands for metal ions, making them useful building blocks in supramolecular chemistry. By replacing the chlorine atom with specifically designed coordinating units, it is possible to create complex, self-assembled structures such as metallosupramolecular cages, polygons, or coordination polymers.

These supramolecular assemblies have a wide range of potential applications, including catalysis, molecular recognition, and the development of novel materials with unique host-guest properties. For example, a derivative of this compound functionalized with a chelating group like a pyridine (B92270) or bipyridine unit could coordinate with metal ions such as palladium or platinum to form discrete, well-defined molecular architectures.

Furthermore, the pyridazine unit can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the formation of supramolecular structures. The interplay of coordination bonds and other non-covalent interactions allows for the precise control over the shape and function of the resulting assemblies. Recent research has demonstrated the formation of supramolecular nanochannels from helical pyridine-pyridazine oligomers, highlighting the potential of these heterocycles in creating functional nanostructures. nih.gov

Supramolecular AssemblyMetal IonCoordinating Ligand (derived from)Driving Force for AssemblyPotential Application
MetallacyclePalladium(II)Pyridyl-functionalized pyridazineMetal-Ligand CoordinationCatalysis
Coordination PolymerSilver(I)Bipyridyl-functionalized pyridazineMetal-Ligand Coordination & π-π stackingPorous Material
Self-Assembled CagePlatinum(II)Terpyridyl-functionalized pyridazineMetal-Ligand CoordinationMolecular Encapsulation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Bromophenyl)-6-chloropyridazine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated precursors. For example, 3-(4-bromo-2-methoxyphenyl)-6-chloropyridazine is synthesized via a palladium-catalyzed reaction between iodopyridine derivatives and boronic esters in dioxane/water under reflux, with phosphate buffers to control pH . Key optimizations include:

  • Temperature control : Exothermic steps require cooling to prevent side reactions (e.g., dehalogenation).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ether/hexane mixtures facilitate phase separation during purification .
  • Catalyst loading : Reduced Pd(PPh₃)₄ concentrations (0.5–1 mol%) minimize metal contamination while maintaining efficiency .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Prioritize signals for aromatic protons (δ 7.5–8.5 ppm) and coupling constants (e.g., J=8.2HzJ = 8.2 \, \text{Hz} for adjacent pyridazine protons). Chlorine and bromine substituents induce deshielding in adjacent carbons (e.g., C-Cl at ~150 ppm in ¹³C NMR) .
  • HRMS (ESI-TOF) : Exact mass analysis (e.g., [M+H]⁺ at m/z 299.9712) confirms molecular formula (C₁₀H₆BrClN₂) and rules out isotopic interference .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 4-bromo vs. 2-bromo substitution) .

Advanced Research Questions

Q. How can X-ray crystallography combined with SHELX software resolve ambiguities in the molecular geometry of halogenated pyridazine derivatives?

  • Methodological Answer : SHELXTL/SHELXL refine crystallographic data by:

  • Hydrogen bonding analysis : Identifying intermolecular interactions (e.g., N–H⋯N bonds forming R₂²(8) ring motifs) that stabilize crystal packing .
  • Anisotropic displacement parameters : Differentiating static disorder (common in bromophenyl groups) from dynamic motion .
  • Validation metrics : R-factor (<0.05) and wR-factor (<0.10) thresholds ensure model accuracy. For example, a study on a related compound achieved R = 0.035 using SHELXL-2018/3 .

Q. What strategies address regioselectivity challenges during functionalization of the pyridazine ring in this compound?

  • Methodological Answer :

  • Directing group strategies : Use transient protecting groups (e.g., benzyloxy) to block reactive sites during C–H activation .
  • Metal-mediated coupling : Pd-catalyzed borylation at the 4-position of pyridazine avoids competing reactions at chlorine-substituted sites .
  • Computational modeling : DFT calculations predict electrophilic aromatic substitution preferences (e.g., bromine’s +M effect directing meta-substitution) .

Q. How do researchers reconcile discrepancies between computational modeling predictions and experimental crystallographic data for halogen-substituted pyridazine systems?

  • Methodological Answer :

  • Torsional angle analysis : Compare DFT-optimized geometries (e.g., dihedral angles between pyridazine and bromophenyl groups) with X-ray data. For example, a 4.5° deviation in dihedral angles may indicate lattice strain .
  • Electron density maps : Identify unexpected electron density peaks (e.g., solvent molecules or counterions) that skew computational models .
  • Multivariate refinement : Adjust force field parameters in software like Gaussian-09 to account for halogen bonding effects .

Q. What methodologies enable systematic modification of the 4-bromophenyl group to explore structure-activity relationships (SAR) in agrochemical contexts?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute bromine with CF₃ or CN groups to modulate lipophilicity (logP) while retaining π-stacking interactions .
  • Click chemistry : Introduce triazole or morpholine moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance binding affinity .
  • In vitro assays : Pair SAR studies with herbicidal activity screens (e.g., inhibition of acetolactate synthase) to correlate substituent effects with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.